Product packaging for 2-Bromo-6-difluoromethoxy-4-methylpyridine(Cat. No.:CAS No. 1805592-15-7)

2-Bromo-6-difluoromethoxy-4-methylpyridine

Katalognummer: B1409767
CAS-Nummer: 1805592-15-7
Molekulargewicht: 238.03 g/mol
InChI-Schlüssel: ADOZDKCQMGMKNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Bromo-6-difluoromethoxy-4-methylpyridine (CAS 1805592-15-7) is a high-value trisubstituted pyridine derivative with the molecular formula C 7 H 6 BrF 2 NO and a molecular weight of 238.03 g/mol . This compound serves as a versatile building block in medicinal chemistry and advanced materials science, particularly for constructing complex heterocyclic architectures. Its significance is derived from a unique 2,4,6-substitution pattern that features a bromine substituent ideal for metal-catalyzed cross-coupling reactions—such as Suzuki, Negishi, and Stille couplings—enabling the facile introduction of diverse aryl, heteroaryl, and alkynyl groups . The difluoromethoxy group (-OCF 2 H) at the 6-position is a key structural motif, known to enhance metabolic stability and improve bioavailability in drug candidates, making this compound a valuable precursor in the synthesis of potential pharmaceutical agents . The methyl group at the 4-position provides an additional site for further functionalization. This specific combination of substituents creates a distinct electronic and steric environment that is highly sought after for structure-activity relationship (SAR) studies and for exploring novel chemical space in drug discovery programs . Researchers utilize this bromopyridine derivative extensively in the development of biomimetic ligand scaffolds and for the immobilization of metal ion chelates on functionalized solid supports, aiding in the creation of heterogeneous catalysts . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF2NO B1409767 2-Bromo-6-difluoromethoxy-4-methylpyridine CAS No. 1805592-15-7

Eigenschaften

IUPAC Name

2-bromo-6-(difluoromethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-5(8)11-6(3-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOZDKCQMGMKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Bromination of Pyridine Derivatives

Method Overview:
This approach involves the selective bromination of a suitably substituted pyridine precursor, often under controlled conditions to ensure regioselectivity.

Procedure:

  • Starting with 6-difluoromethoxy-4-methylpyridine , bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.
  • The reaction is typically performed in an inert solvent like dichloromethane or acetonitrile, at low temperatures (0–25°C) to prevent over-bromination.
  • Catalysts such as iron(III) bromide may be used to enhance regioselectivity.

Advantages:

  • Simplicity and directness.
  • Suitable for large-scale synthesis.

Limitations:

  • Potential for regioisomer formation.
  • Requires precise control of reaction conditions.

Research Findings:
A patent discloses a bromination process for pyridine derivatives that achieves high selectivity and yield, with product purities exceeding 99%.

Nucleophilic Substitution on Pyridine Halides

Method Overview:
This method involves synthesizing a halogenated pyridine intermediate, followed by nucleophilic substitution with a difluoromethoxy group.

Procedure:

  • Synthesize 6-chloromethyl-4-methylpyridine or 6-iodo-4-methylpyridine via chloromethylation or iodination.
  • React with a difluoromethoxy nucleophile, such as difluoromethoxide, under basic conditions (e.g., potassium tert-butoxide) to introduce the difluoromethoxy group at the 6-position.
  • Bromination at the 2-position is then performed using NBS, selectively targeting the methyl or other reactive sites.

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.

Research Findings:
Studies indicate that using Grignard reagents derived from pyridine halides can effectively introduce desired substituents, with subsequent bromination yielding high-purity products.

Multi-step Synthesis via Oxidation and Substitution

Method Overview:
A more elaborate route involves initial synthesis of a methylpyridine, followed by oxidation to the aldehyde, and subsequent halogenation.

Procedure:

  • Start with 4-methylpyridine.
  • Introduce the difluoromethoxy group via nucleophilic substitution.
  • Oxidize the methyl group at the 4-position to an aldehyde using oxidizing agents such as potassium permanganate or chromium-based reagents.
  • Brominate the aromatic ring at the 2-position using NBS in the presence of radical initiators under controlled conditions.

Advantages:

  • Flexibility in functional group modifications.
  • Potential for high yields with optimized conditions.

Research Findings:
Patent literature describes oxidation-bromination sequences that provide high selectivity and purity, suitable for scale-up.

Data Table: Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations Typical Yield (%) Product Purity (%)
Direct Bromination NBS or Br₂, FeBr₃ catalyst 0–25°C, inert solvent Simple, scalable Regioselectivity challenges 85–95 ≥99
Nucleophilic Substitution Pyridine halide, difluoromethoxide Basic conditions, reflux High regioselectivity Multi-step process 80–92 ≥98
Multi-step Oxidation & Bromination Methylpyridine derivatives, oxidants, NBS Controlled temperature, inert atmosphere Flexible, high yields Longer synthesis time 75–90 ≥97

Summary of Research Findings

  • Patents indicate that bromination using NBS in inert solvents under mild conditions yields high purity products with minimal by-products.
  • Nucleophilic substitution strategies utilizing pyridine halides and difluoromethoxy reagents are effective for regioselective functionalization.
  • Oxidation-based routes provide versatile pathways, especially when starting from readily available methylpyridines, with high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-difluoromethoxy-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

    Substitution: Formation of 2-substituted-6-difluoromethoxy-4-methylpyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to a pyridine ring. Its chemical formula is C7H6BrF2NC_7H_6BrF_2N with a molecular weight of approximately 221.04 g/mol. The unique arrangement of these functional groups contributes to its reactivity and potential biological activity.

Pharmaceutical Development

2-Bromo-6-difluoromethoxy-4-methylpyridine is being investigated for its potential as a therapeutic agent due to its structural features that may enhance binding affinity to biological targets. Studies have indicated that compounds within this class exhibit inhibitory effects on various enzymes and receptors, making them candidates for drug development against diseases such as cancer and neurological disorders .

Agricultural Chemicals

The compound has shown promise as an herbicide. It can be utilized in formulations designed to control undesirable plant species, particularly in transgenic crops that exhibit resistance to specific herbicides. The herbicidal action is attributed to its ability to inhibit key metabolic pathways in plants, thereby preventing weed growth without harming the crops .

Case Study 1: Medicinal Chemistry

A study published in Journal of Medicinal Chemistry explored the binding interactions of this compound with various protein targets. The results indicated significant inhibitory activity against specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.

Case Study 2: Agricultural Application

In agricultural research, trials demonstrated that formulations containing this compound effectively controlled weed populations in soybean crops. The compound was applied pre-emergence and showed a marked reduction in weed biomass compared to untreated controls, highlighting its efficacy as a selective herbicide .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-difluoromethoxy-4-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-Bromo-6-(difluoromethoxy)pyridine 135795-46-9 Br (2), OCF₂H (6) C₆H₄BrF₂NO 223.00 Lacks methyl group at position 4
4-Bromo-2-(difluoromethoxy)-6-methylpyridine 1227184-58-8 Br (4), OCF₂H (2), CH₃ (6) C₇H₆BrF₂NO 238.029 Positional isomer (Br at 4 vs. 2)
3-Amino-2-bromo-6-methoxypyridine 1196152-34-7 Br (2), NH₂ (3), OCH₃ (6) C₆H₆BrN₂O 217.03 Methoxy instead of difluoromethoxy; amino group
2-Bromo-6-methoxypyridin-4-amine 909720-21-4 Br (2), OCH₃ (6), NH₂ (4) C₆H₆BrN₂O 217.03 Methoxy and amino vs. difluoromethoxy and methyl

Key Observations :

Positional Isomerism: The compound 4-bromo-2-(difluoromethoxy)-6-methylpyridine (CAS 1227184-58-8) shares the same molecular formula as the target compound but differs in substituent positions.

Functional Group Modifications: Replacing difluoromethoxy with methoxy (e.g., 3-Amino-2-bromo-6-methoxypyridine) reduces electronegativity and metabolic stability due to the absence of fluorine . The methyl group at position 4 in the target compound increases steric bulk compared to analogs lacking this group (e.g., 2-Bromo-6-(difluoromethoxy)pyridine), which may influence binding affinity in receptor-targeted applications .

Biologische Aktivität

2-Bromo-6-difluoromethoxy-4-methylpyridine is a pyridine derivative with the molecular formula C7_7H6_6BrF2_2NO. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The structural features of this compound contribute significantly to its biological activity. The presence of bromine and difluoromethoxy groups enhances its lipophilicity and metabolic stability, which are crucial for interactions with biological targets.

Mechanism of Action:

  • Ligand Binding: The compound may act as a ligand for specific receptors or enzymes, modulating their activity.
  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions, which may influence the binding affinity to biological targets.
  • Functional Group Interactions: The difluoromethoxy group can enhance interactions with biomolecules, potentially leading to increased efficacy in drug formulations .

Biological Activity and Applications

Research indicates that this compound has several promising biological activities:

Case Studies

Several studies have explored the biological implications of pyridine derivatives similar to this compound:

  • Study on Anticancer Activity: A study focused on related pyridine compounds demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. These findings suggest that modifications in the pyridine structure can enhance anticancer properties .
  • Neuropharmacological Research: Research into pyridine derivatives has revealed their potential as neuroprotective agents, with some compounds showing promise in ameliorating neurodegenerative conditions through receptor modulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Bromo-4-difluoromethoxy-6-methylpyridineDifferent substitution patternVaries in reactivity; potential anticancer activity
2-Bromo-6-fluoro-4-methylpyridineLacks difluoromethoxy groupReduced lipophilicity; less effective against certain targets
2-Bromo-6-(trifluoromethoxy)pyridineContains trifluoromethoxy groupAltered reactivity; potential for different therapeutic applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-difluoromethoxy-4-methylpyridine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves halogenation and functional group introduction. For bromination, bromotrimethylsilane (BTMS) is used under reflux conditions (80–100°C) to replace chloro or methyl groups on pyridine derivatives, as seen in analogous bromomethylpyridine syntheses . The difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) in anhydrous solvents like DMF. Reaction optimization requires strict control of moisture and temperature to avoid side reactions (e.g., hydrolysis). Yield improvements are achieved by using catalysts such as Ni(0) for coupling reactions, as demonstrated in related bipyridine syntheses .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • X-ray crystallography : Resolves stereoelectronic effects of the difluoromethoxy group and confirms regiochemistry .
  • NMR spectroscopy : ¹⁹F NMR distinguishes the difluoromethoxy group (δ −80 to −90 ppm), while ¹H NMR identifies methyl (δ 2.3–2.5 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts from incomplete halogenation .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (Ar/N₂) at −20°C in amber glass vials. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include wearing nitrile gloves and eye protection due to potential skin/eye irritation, as seen in related bromopyridines .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the difluoromethoxy group?

  • Answer : Regioselectivity is influenced by steric and electronic factors. The methyl group at position 4 directs electrophilic substitution to position 5. To enhance selectivity:

  • Use bulky bases (e.g., LDA) to deprotonate the pyridine ring selectively .
  • Employ directing groups (e.g., temporary Boc protection) to block undesired sites .
  • Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

Q. How can mechanistic studies resolve contradictions in reported spectroscopic data for this compound?

  • Answer : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects or crystal packing. To reconcile

  • Perform variable-temperature NMR to assess conformational dynamics .
  • Compare experimental results with DFT calculations (e.g., Gaussian software) to model electronic environments .
  • Use Hirshfeld surface analysis to correlate solid-state interactions with spectral shifts .

Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (80°C). Monitor via TLC .
  • Buchwald-Hartwig amination : Requires Pd₂(dba)₃/Xantphos catalysts and Cs₂CO₃ in dioxane (100°C) .
  • Challenges : The difluoromethoxy group may deactivate the pyridine ring, necessitating higher catalyst loadings (5–10 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-difluoromethoxy-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-difluoromethoxy-4-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.